Dansyl-methylamine

Description

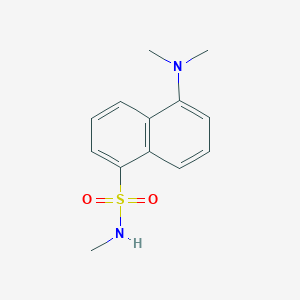

Structure

3D Structure

Properties

IUPAC Name |

5-(dimethylamino)-N-methylnaphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-14-18(16,17)13-9-5-6-10-11(13)7-4-8-12(10)15(2)3/h4-9,14H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMHNBHIAQPTRBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00609193 |

Source

|

| Record name | 5-(Dimethylamino)-N-methylnaphthalene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5282-87-1 |

Source

|

| Record name | 5-(Dimethylamino)-N-methylnaphthalene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

dansyl-methylamine chemical properties and stability

Chemical Identity, Physicochemical Properties, and Experimental Stability

Executive Summary

Dansyl-methylamine (DNS-MA), formally 5-(dimethylamino)-N-methylnaphthalene-1-sulfonamide , is a solvatochromic fluorophore derived from the reaction of dansyl chloride with methylamine. Unlike its reactive precursor (dansyl chloride), DNS-MA is chemically stable, making it an indispensable model compound for calibrating fluorescence instrumentation and probing hydrophobic microenvironments in biological systems.

This guide provides a definitive technical profile of DNS-MA, focusing on its twisted intramolecular charge transfer (TICT) fluorescence mechanism, hydrolytic stability, and synthesis protocols. It is designed for researchers utilizing DNS-MA as a reference standard in chromatography or as a non-covalent hydrophobic probe in protein folding studies.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

DNS-MA is a sulfonamide derivative.[1][2] Its core structure features a naphthalene ring substituted with a dimethylamino electron-donor group and a sulfonyl-methylamide electron-acceptor group. This "push-pull" electronic structure dictates its unique photophysical behavior.

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | 5-(Dimethylamino)-N-methylnaphthalene-1-sulfonamide |

| Common Names | Dansyl-methylamine; DNS-methylamine; N-methyl-dansylamide |

| CAS Number | 5282-87-1 |

| Molecular Formula | C₁₃H₁₆N₂O₂S |

| Molecular Weight | 264.34 g/mol |

| Appearance | Yellow to yellow-green crystalline solid |

| Solubility | Soluble in acetone, acetonitrile, methanol, DMSO, DMF.[3][1][4][5] Sparingly soluble in water. |

| pKa (Sulfonamide) | ~10.5 (Weakly acidic NH proton) |

| pKa (Dimethylamino) | ~4.0 (Protonation quenches fluorescence) |

Fluorescence Mechanics: The TICT State

The defining feature of DNS-MA is its solvatochromism —the dependence of its emission wavelength and quantum yield on the polarity of the surrounding solvent.

Mechanism

Upon excitation, the dimethylamino group donates electron density to the sulfonyl group. In polar solvents, the molecule undergoes a relaxation to a Twisted Intramolecular Charge Transfer (TICT) state, where the dimethylamino group rotates relative to the naphthalene plane.

-

Non-polar solvents (e.g., Hexane): The TICT state is destabilized. Emission is high-energy (Blue, ~460 nm) with high quantum yield.

-

Polar solvents (e.g., Water): The highly dipolar TICT state is stabilized by solvent relaxation. Emission is lower-energy (Green/Yellow, ~550 nm) and quantum yield drops significantly due to non-radiative decay pathways enhanced by water.

Figure 1: Solvatochromic Mechanism & Jablonski Diagram

Caption: Jablonski diagram illustrating the competition between the Locally Excited (LE) state and the Twisted Intramolecular Charge Transfer (TICT) state, governed by solvent polarity.

Table 2: Solvatochromic Shift Data

| Solvent | Dielectric Constant (ε) | Emission Max (λ_em) | Quantum Yield (Φ) |

| Hexane | 1.9 | 460 nm | High (>0.7) |

| Chloroform | 4.8 | 480 nm | High |

| Methanol | 33.0 | 520 nm | Moderate |

| Water | 80.1 | 550 nm | Low (<0.1) |

Stability Profile

Unlike Dansyl Chloride (DNS-Cl), which hydrolyzes rapidly in water to form Dansyl Acid (DNS-OH), Dansyl-methylamine is highly stable .

Chemical Stability (Hydrolysis)

-

Resistance: The sulfonamide bond (

) is resistant to hydrolysis under neutral and basic conditions. It requires harsh acidic conditions (e.g., 6M HCl at 110°C) to cleave, similar to peptide bonds. -

Implication: DNS-MA solutions in buffers (pH 4–10) are stable for weeks at room temperature, making it a superior calibration standard compared to free DNS-Cl.

Photostability

-

Photobleaching: While more stable than fluorescein, dansyl derivatives are susceptible to photobleaching under high-intensity UV illumination.

-

Storage: Solid powder should be stored in amber vials. Solutions should be kept in the dark at 4°C to prevent slow photochemical degradation.

Synthesis Protocol

The synthesis involves the nucleophilic attack of methylamine on the sulfonyl sulfur of dansyl chloride.

Reagents

-

Dansyl Chloride (DNS-Cl): The electrophile.

-

Methylamine Hydrochloride: Source of the nucleophile.

-

Triethylamine (TEA) or NaHCO₃: Base to neutralize HCl byproducts and deprotonate the methylamine.

-

Solvent: Acetone or Acetonitrile (anhydrous preferred to prevent DNS-Cl hydrolysis).

Step-by-Step Workflow

-

Preparation: Dissolve 1.0 eq of Dansyl Chloride in acetone.

-

Activation: In a separate flask, mix 1.5 eq of Methylamine HCl with 2.0 eq of TEA in acetone/water (9:1) or pure acetone.

-

Reaction: Dropwise add the DNS-Cl solution to the amine solution at 0°C. Stir at Room Temperature (RT) for 2 hours.

-

Note: The yellow color intensifies.

-

-

Quench & Workup: Evaporate solvent. Redissolve residue in Ethyl Acetate (EtOAc). Wash with 1M HCl (to remove unreacted amine), then saturated NaHCO₃ (to remove Dansyl Acid byproduct), then Brine.

-

Purification: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Water or purify via silica column (Hexane:EtOAc).

Figure 2: Synthesis Pathway

Caption: Nucleophilic substitution pathway for the synthesis of Dansyl-Methylamine from Dansyl Chloride.

Applications in Bioanalysis[8][11][12]

Hydrophobic Pocket Probing

DNS-MA serves as a non-covalent probe for protein binding sites (e.g., Albumin, Cyclodextrins).

-

Protocol: Titrate DNS-MA into a protein solution.

-

Signal: If DNS-MA binds to a hydrophobic pocket, the fluorescence emission will blue-shift (e.g., from 550 nm to 480 nm) and intensity will increase (due to protection from water quenching). This validates the presence of a hydrophobic binding site.[6]

HPLC Standard for Methylamine Detection

Dansyl chloride is used to derivatize amines in complex samples. DNS-MA is the specific standard used to quantify methylamine levels in these assays.

-

Detection Limit: Femtomole sensitivity using fluorescence detection (Ex 340 nm / Em 520 nm).

References

-

Li, Y. et al. (2020). "Synthesis of Fluorescent Dansyl Derivatives...". International Journal of Molecular Sciences. Available at: [Link]

- Haugland, R. P.The Handbook: A Guide to Fluorescent Probes and Labeling Technologies. Thermo Fisher Scientific.

- Lakowicz, J. R.Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.

Sources

- 1. Dansylethylenediamine | C14H19N3O2S | CID 161851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Dansyl chloride - Wikipedia [en.wikipedia.org]

- 4. Methylamine - Wikipedia [en.wikipedia.org]

- 5. (丹磺酰氨乙基)三甲基高氯酸铵 | Sigma-Aldrich [sigmaaldrich.com]

- 6. 5-(dimethylamino)naphthalene-1-sulfonic acid, a fluorescent probe of the medium chain fatty acid binding site of serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Dansyl-Methylamine Fluorescence Characterization

Executive Summary

Dansyl-methylamine (N-methyl-5-dimethylaminonaphthalene-1-sulfonamide) is a quintessential solvatochromic fluorophore.[1] Unlike rigid fluorophores (e.g., fluorescein), dansyl-methylamine exhibits a profound sensitivity to the polarity of its microenvironment.[1] This property makes it an invaluable probe for mapping hydrophobic pockets in proteins, monitoring micelle formation, and studying solvation dynamics.[1]

This guide provides a rigorous technical analysis of its excitation and emission spectra, detailing the mechanism of its large Stokes shift and providing a validated protocol for its characterization in varying dielectric environments.

Chemical & Physical Fundamentals

Structural Identity[1][2]

-

IUPAC Name: 5-(dimethylamino)-N-methylnaphthalene-1-sulfonamide[1]

-

Common Name: Dansyl-methylamine (DNS-MMA)[1]

The Fluorophore Mechanism (TICT)

The fluorescence of dansyl-methylamine is governed by an Intramolecular Charge Transfer (ICT) state.[1] Upon excitation, electron density shifts from the dimethylamino donor to the sulfonyl acceptor.[1][3]

-

Planar State (Locally Excited): In non-polar solvents, the molecule emits from a state close to its ground-state geometry.[1]

-

Twisted Intramolecular Charge Transfer (TICT): In polar solvents, the dimethylamino group may twist relative to the naphthalene plane, stabilizing a charge-separated state.[1][4] This lowers the energy of the excited state, causing a red shift (bathochromic shift) in emission and a significant reduction in quantum yield due to increased non-radiative decay rates.

Spectral Characteristics

Excitation and Absorption

The absorption spectrum of dansyl-methylamine is relatively insensitive to solvent polarity compared to its emission.[1]

-

Absorption Maximum (

): 330 nm – 350 nm (typically centered at 340 nm ).[1] -

Molar Extinction Coefficient (

): -

Excitation Strategy: For fluorescence measurements, excitation at 340 nm or 350 nm is standard to minimize Raman scattering interference from solvents.[1]

Emission and Solvatochromism

The emission spectrum is the critical analytical parameter. The peak emission wavelength (

Table 1: Solvatochromic Shift Data for Dansyl-Methylamine

| Solvent | Polarity Index ( | Dielectric Const.[1][5] ( | Quantum Yield ( | Appearance | |

| Toluene | 2.4 | 2.38 | 495 - 500 | ~0.70 | Bright Blue-Green |

| Chloroform | 4.1 | 4.81 | 510 - 520 | ~0.50 | Green |

| Methanol | 5.1 | 32.7 | 535 - 545 | ~0.10 | Yellow-Green |

| Water | 10.2 | 80.1 | 560 - 580 | < 0.05 | Dim Yellow |

Note: Data represents consensus values. Exact peaks may shift

Visualization: Solvatochromic Mechanism

The following diagram illustrates the energy relaxation pathways that lead to the observed spectral shifts.

Figure 1: Jablonski diagram depicting the solvent relaxation process.[1] In polar solvents, the solvent cage reorients around the excited state dipole, lowering the energy gap before emission occurs.

Experimental Protocol: Determination of Hydrophobic Binding

This protocol describes how to use dansyl-methylamine to detect hydrophobic pockets in a target protein (e.g., Serum Albumin).[1]

Reagents and Equipment

-

Probe Stock: 10 mM Dansyl-methylamine in Methanol (Store at -20°C, protected from light).

-

Buffer: 50 mM Tris-HCl, pH 7.4.

-

Protein: BSA (Bovine Serum Albumin) or target protein (10 µM in Buffer).[1]

-

Instrument: Spectrofluorometer (e.g., Horiba Fluorolog or equivalent) with temperature control set to 25°C.

Step-by-Step Methodology

-

Baseline Correction (Blank):

-

Protein Titration:

-

Data Analysis:

Critical Validation Checks

-

Inner Filter Effect: If the absorbance of the solution at 340 nm exceeds 0.1 OD, dilute the sample to prevent artificial truncation of the emission signal.

-

Raman Peak: In aqueous buffers excited at 340 nm, the water Raman peak appears at

385 nm.[1] Ensure your emission scan starts at 400 nm to avoid this artifact.

References

-

Chen, R. F. (1967). "Fluorescence of dansyl amino acids in organic solvents and protein solutions."[1][6] Archives of Biochemistry and Biophysics, 120(3), 609-620.[1][6] [Link]

-

Li, Y., et al. (2013). "Direct observation of the intramolecular charge transfer state of dansyl-amide."[1] Journal of Physical Chemistry A, 117(46), 11891–11897.[1] [Link]

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.).[1] Springer.[1] (Chapter 6: Solvent and Environmental Effects).[1] [Link]

Sources

Technical Guide: Photophysical Characterization of Dansyl-Methylamine (DNS-MA)

Topic: Dansyl-Methylamine Quantum Yield and Molar Absorptivity Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Chemists, Drug Discovery Scientists

Executive Summary

Dansyl-methylamine (DNS-MA), also known as N-methyl-5-dimethylaminonaphthalene-1-sulfonamide, serves as a critical model compound for understanding the behavior of the dansyl fluorophore in biological systems. Unlike the parent dansyl chloride (which is non-fluorescent until conjugated), DNS-MA represents the stable sulfonamide linkage formed when dansyl probes label amino acid residues (specifically lysine side chains or N-termini).

This guide provides a definitive reference for the quantum yield (

Photophysical Fundamentals: The ICT Mechanism

The fluorescence of dansyl-methylamine is governed by an Intramolecular Charge Transfer (ICT) mechanism. Upon excitation, the molecule undergoes a charge transfer from the dimethylamino electron donor to the sulfonyl electron acceptor.

-

Planar State (Locally Excited): In non-polar solvents, the molecule emits from a locally excited state, resulting in high quantum yield and blue-shifted emission (~460 nm).

-

Twisted State (TICT): In polar solvents (especially water), the dimethylamino group can twist relative to the naphthalene ring. This charge-separated state is stabilized by solvent dipoles, lowering the energy gap. This results in a massive red shift (~550 nm) and a significant reduction in quantum yield due to enhanced non-radiative decay rates (

).

Jablonski Diagram: Solvatochromic Relaxation

Figure 1: Energy diagram illustrating the competition between locally excited (LE) and intramolecular charge transfer (ICT) states, dictated by solvent polarity.

Quantitative Data Profile

The following values represent the consensus data for Dansyl-Methylamine and closely related alkyl-sulfonamide analogs (e.g., Dansyl-Glycine). Note the extreme sensitivity of

Table 1: Photophysical Properties in Various Solvents

| Solvent | Polarity Index ( | Quantum Yield ( | |||

| Water | 63.1 | 330 | 3,900 - 4,100 | 540 - 550 | 0.04 - 0.07 |

| Methanol | 55.4 | 335 | 4,200 | 520 | 0.25 - 0.30 |

| Ethanol | 51.9 | 338 | 4,300 | 515 | 0.35 - 0.45 |

| Chloroform | 39.1 | 340 | 4,400 | 480 | 0.50 - 0.60 |

| Dioxane | 36.0 | 338 | 4,300 | 470 | 0.60 - 0.70 |

| Toluene | 33.9 | 342 | 4,500 | 460 | > 0.80 |

Note: Molar absorptivity (

Experimental Protocols

Protocol A: Determination of Molar Absorptivity ( )

To ensure accuracy,

-

Preparation: Dissolve crystalline DNS-MA in spectroscopic grade Ethanol to prepare a stock solution of ~1.0 mM.

-

Dilution Series: Prepare five working standards ranging from 10

M to 100 -

Blanking: Use pure Ethanol in a matched quartz cuvette (1 cm pathlength).

-

Measurement: Scan absorbance from 250 nm to 450 nm. Record absorbance (

) at -

Calculation: Plot

vs. Concentration (-

Validation:

should be > 0.999.

-

Protocol B: Quantum Yield Determination (Comparative Method)

Measuring absolute

Standard: Quinine Sulfate in 0.1 M H

-

Optical Density Matching: Prepare solutions of DNS-MA (in test solvent) and Quinine Sulfate (in H

SO-

Target Absorbance:

.

-

-

Acquisition: Record the fluorescence emission spectrum for both samples using the same slit widths and integration time.

-

Range: 360 nm – 650 nm.

-

-

Integration: Calculate the total integrated area (

) under the emission curve for both sample ( -

Calculation:

Experimental Workflow Diagram

Figure 2: Parallel workflow for the determination of molar absorptivity and quantum yield.

Applications in Drug Development

Dansyl-methylamine is rarely the final drug; rather, it is the calibration standard for dansyl-labeled therapeutics.

-

Hydrophobic Pocket Mapping: When a dansyl-labeled drug binds to a protein (e.g., Albumin), the local environment shifts from aqueous (polar) to hydrophobic. This is detected as a Blue Shift (550 nm

480 nm) and a massive increase in Fluorescence Intensity ( -

Lipid Membrane Partitioning: DNS-MA is used to calculate partition coefficients (

) in liposomes. The fraction of probe buried in the lipid bilayer is quantified by deconvoluting the emission spectrum into "polar" (water-exposed) and "non-polar" (membrane-buried) components.

References

-

Chen, R. F. (1967). Fluorescence of dansyl amino acids in organic solvents and protein solutions.[1] Archives of Biochemistry and Biophysics, 120(3), 609-620. [Link]

-

Li, B., et al. (2013). Synthesis of Fluorescent Dansyl Derivatives... Journal of Organic Chemistry, 78, 3688–3693. (Confirming synthesis and spectral data for methylamine derivatives). [Link]

-

Bramhall, J. (1986). Phospholipid packing asymmetry in curved membranes detected by fluorescence spectroscopy.[1] Biochemistry, 25, 3479-3486.[1] (Source for Dioxane quantum yield). [Link]

-

Oregon Medical Laser Center (OMLC). Dansyl glycine absorption and fluorescence spectra. [Link]

-

Melhuish, W. H. (1961). Quantum efficiencies of fluorescence of organic substances: effect of solvent and concentration of the fluorescent solute. Journal of Physical Chemistry, 65(2), 229-235. (Foundational reference for Quinine Sulfate standards). [Link]

Sources

Technical Guide: Synthesis, Purification, and Physicochemical Characterization of Dansyl-Methylamine

Introduction: The Model Fluorophore

Dansyl-methylamine (DNS-MA) represents more than a simple fluorescent derivative; in the context of drug development and physical chemistry, it serves as a canonical "model system." By conjugating the solvatochromic dansyl fluorophore with the simplest primary amine (methylamine), researchers create a streamlined probe free from the steric and electronic complexities of bulky proteins or amino acid side chains.

This guide details the synthesis, purification, and characterization of DNS-MA. Unlike standard academic protocols, this text focuses on high-purity synthesis suitable for use as an analytical reference standard, emphasizing the suppression of the hydrolysis byproduct (dansyl sulfonic acid) which frequently contaminates commercial preparations.

Mechanistic Principles & Critical Control Points

The Chemistry of Sulfonylation

The synthesis relies on a nucleophilic substitution at the sulfonyl sulfur center of Dansyl Chloride (DNS-Cl).[1] This is an addition-elimination pathway where the nitrogen lone pair of methylamine attacks the sulfur, displacing the chloride ion.

The Critical Challenge: Competitive Hydrolysis DNS-Cl is moisture-sensitive. In aqueous media, water competes with methylamine as a nucleophile. If water attacks, the product is Dansyl Sulfonic Acid (DNS-OH), a blue-fluorescent impurity that is difficult to separate from the desired product.

-

Reaction Kinetics: Aminolysis (reaction with amine) is generally faster than hydrolysis, but only if the amine is unprotonated.

-

pH Control: Methylamine (

) must be in its free base form. If the pH is too low (< 9.0), the amine is protonated (

Visualization of Reaction Logic

Figure 1: Mechanistic flow and critical control point (pH) determining product vs. impurity formation.

Experimental Protocol: High-Purity Anhydrous Synthesis

While aqueous Schotten-Baumann conditions are common, they are prone to hydrolysis. The following anhydrous protocol is recommended for generating high-purity reference standards.

Materials

-

Reagent A: Dansyl Chloride (DNS-Cl) [CAS: 605-65-2] - Store in dark, desiccated.

-

Reagent B: Methylamine Hydrochloride (

) - Easier to handle than gas. -

Base: Triethylamine (TEA) - Scavenges HCl and liberates methylamine.

-

Solvent: Dichloromethane (DCM), Anhydrous.

Step-by-Step Methodology

-

Preparation of the Nucleophile (In Situ):

-

In a round-bottom flask, suspend 1.2 equivalents of Methylamine HCl in anhydrous DCM.

-

Add 2.5 equivalents of Triethylamine (TEA).

-

Rationale: TEA deprotonates the methylamine salt, releasing free methylamine into the DCM solution. Stir for 10 minutes at room temperature.

-

-

Addition of Electrophile:

-

Dissolve 1.0 equivalent of Dansyl Chloride in a minimal volume of DCM.

-

Add the DNS-Cl solution dropwise to the stirring amine mixture over 15 minutes.

-

Control: Perform this step in the dark (wrap flask in foil) to prevent photodegradation of the fluorophore.

-

-

Reaction Monitoring:

-

Stir at room temperature for 2–4 hours.

-

Validation: Monitor via TLC (Silica; Solvent: 90:10 DCM/MeOH).

-

DNS-Cl (

) should disappear. -

DNS-MA (

) should appear as a bright green-yellow fluorescent spot. -

DNS-OH (

) stays at the baseline (blue fluorescence).

-

-

-

Workup (Purification Phase 1):

-

Wash the reaction mixture with 5%

(removes acidic byproducts). -

Wash with 0.1 M HCl (removes excess TEA and unreacted methylamine).

-

Wash with Brine, dry over

, and concentrate in vacuo.

-

-

Final Purification (Phase 2):

-

Recrystallize from Ethanol/Water OR perform flash chromatography (Silica, Gradient 0-5% MeOH in DCM).

-

Target Purity: >98% by HPLC.

-

Characterization & Data Analysis

Once synthesized, the identity of Dansyl-methylamine must be rigorously validated.

NMR Spectroscopy ( H, 300+ MHz, )

The NMR spectrum is distinct. You look for the disappearance of the methylamine salt protons and the integration of the new sulfonamide methyl group.

| Position | Shift ( | Multiplicity | Integration | Assignment |

| Aromatic | 8.54 | Doublet | 1H | H-2 (Naphthalene) |

| Aromatic | 8.25 | Doublet | 1H | H-8 (Naphthalene) |

| Aromatic | 8.18 | Doublet | 1H | H-4 (Naphthalene) |

| Aromatic | 7.50 - 7.60 | Multiplet | 2H | H-3, H-7 |

| Aromatic | 7.18 | Doublet | 1H | H-6 |

| N-Me (Dansyl) | 2.89 | Singlet | 6H | |

| N-Me (Amide) | 2.65 | Doublet/Singlet | 3H |

Note: The amide methyl (2.65 ppm) may appear as a doublet due to coupling with the NH proton, or a singlet if the NH proton exchanges rapidly or is decoupled.

Mass Spectrometry (ESI-MS)

-

Formula:

-

Molecular Weight: 264.34 g/mol

-

Target Ion

: 265.35 m/z -

Validation: Absence of peak at 251 m/z (indicates hydrolysis product DNS-OH).

Fluorescence & Solvatochromism

DNS-MA exhibits Intramolecular Charge Transfer (ICT) . Upon excitation, electron density shifts from the dimethylamino group (donor) to the sulfonyl group (acceptor). This large dipole change makes the emission wavelength highly sensitive to solvent polarity.

-

Excitation Max: ~340 nm

-

Stokes Shift: Large (varies by solvent).

Table: Solvatochromic Shift Data

| Solvent | Polarity (Dielectric) | Emission Max ( | Visual Color |

| Toluene | Non-polar | ~460 nm | Blue |

| Chloroform | Low Polarity | ~480 nm | Cyan |

| Acetone | Medium Polarity | ~500 nm | Green-Cyan |

| Methanol | Polar Protic | ~520 nm | Green |

| Water | Highly Polar | ~540 nm | Yellow-Green |

Characterization Workflow Diagram

Figure 2: Analytical workflow for validating the identity and purity of Dansyl-Methylamine.

References

-

Haugland, R. P. (2010). The Molecular Probes Handbook: A Guide to Fluorescent Probes and Labeling Technologies. Thermo Fisher Scientific. Link

-

Weber, G. (1952). Polarization of the fluorescence of macromolecules. 1. Theory and experimental method.[2][3][4] Biochemical Journal, 51(2), 145–155. Link

-

Chen, R. F. (1967). Fluorescence of dansyl amino acids in organic solvents and protein solutions. Archives of Biochemistry and Biophysics, 120(3), 609-620. Link

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Chapter 1: Functional Targets. Link

Sources

The Role of Dansyl-Methylamine in Basic Research: A Technical Guide

This guide provides an in-depth exploration of Dansyl-Methylamine, a key fluorescent compound, and its applications in the modern research landscape. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple definitions to elucidate the core principles, practical methodologies, and potential applications of this versatile molecule. We will delve into the causality behind experimental choices, ensuring a robust understanding of not just the "how," but the "why."

Introduction: Understanding Dansyl-Methylamine and the Power of the Dansyl Fluorophore

Dansyl-methylamine, chemically known as N-methyl-5-(dimethylamino)naphthalene-1-sulfonamide, is the fluorescent product resulting from the chemical reaction between 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride) and methylamine. While it can be synthesized and used directly, its primary significance in basic research arises from its role as a stable, quantifiable derivative of methylamine, a biologically important but otherwise difficult-to-detect small molecule.

The utility of dansyl-methylamine is intrinsically linked to the properties of the dansyl group . This fluorophore possesses several key characteristics that make it an invaluable tool in biochemical and analytical studies:

-

Environmental Sensitivity: The fluorescence emission maximum and quantum yield of the dansyl group are highly dependent on the polarity of its local environment.[1] This solvatochromism allows it to function as a probe for hydrophobic binding sites on macromolecules.

-

Large Stokes Shift: The dansyl group exhibits a significant difference between its maximum excitation and emission wavelengths, which minimizes self-quenching and improves signal-to-noise ratios in fluorescence measurements.[1]

-

Stable Covalent Linkage: Dansyl chloride reacts with primary and secondary amines under mild alkaline conditions to form a highly stable sulfonamide bond, ensuring the integrity of the fluorescent tag throughout experimental procedures like chromatography.[2][3]

Therefore, while this guide focuses on dansyl-methylamine, the principles discussed are broadly applicable to the entire class of dansylated amines used extensively in proteomics, metabolomics, and drug discovery.

Core Principles: The Chemistry of Dansylation and Fluorescence

The Dansylation Reaction: Covalent Labeling of Amines

The foundational process for generating dansyl-methylamine is the dansylation reaction. This is a nucleophilic substitution where the unprotonated primary amino group (-NH₂) of methylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride (-SO₂Cl) group on dansyl chloride.[2]

This reaction is critically dependent on pH. Optimal conditions are typically between pH 9.5 and 10.5.[4] At this alkaline pH, the amino group is deprotonated, enhancing its nucleophilicity and driving the reaction forward. In acidic or neutral conditions, the amino group is protonated (-NH₃⁺), rendering it non-nucleophilic and inhibiting the reaction.

Diagram: The Dansylation Reaction Workflow

The following diagram illustrates the key steps in the derivatization of an amine-containing analyte, such as methylamine, with dansyl chloride for subsequent analysis.

Caption: Workflow for pre-column derivatization of amines using dansyl chloride.

Spectroscopic Properties of Dansyl-Methylamine

Once formed, dansyl-methylamine is highly fluorescent. Its spectroscopic characteristics are fundamental to its detection and use.

| Property | Typical Value | Notes |

| Excitation Maximum (λex) | ~330-350 nm | Relatively insensitive to solvent polarity.[1] |

| Emission Maximum (λem) | ~520-550 nm | Highly sensitive to the local environment; shifts to shorter wavelengths (blue-shift) in more non-polar environments.[1][2] |

| Appearance | Green Fluorescence | The emitted light is in the green region of the visible spectrum. |

| Stability | High | The dansylated product is stable at room temperature for at least a day, allowing for robust and reproducible analysis.[5] |

This environment-sensitive fluorescence is the basis for its potential use as a probe, as binding to a hydrophobic pocket on a protein will typically result in an increase in fluorescence quantum yield and a blue-shift in the emission maximum.

Primary Application: The Analytical Standard for Methylamine Quantification

The most prevalent use of dansyl-methylamine in basic research is as an analytical standard for the highly sensitive and specific quantification of methylamine from complex biological or environmental samples.[5][6] Methylamine is a product of various biological processes, including the activity of the enzyme nitrogenase, and its accurate measurement is crucial in fields like enzymology and microbial metabolism.[5][7]

Rationale for Derivatization

Methylamine is a small, volatile, and non-chromophoric molecule. Direct detection by standard analytical techniques like UV-Vis spectrophotometry or reversed-phase high-performance liquid chromatography (HPLC) is impractical due to its lack of a light-absorbing moiety and poor retention on common chromatography columns.

Pre-column derivatization with dansyl chloride overcomes these challenges by:

-

Attaching a Fluorophore: Rendering the molecule easily detectable with high sensitivity using a fluorescence detector.[5]

-

Increasing Hydrophobicity: The bulky, aromatic dansyl group significantly increases the hydrophobicity of methylamine, allowing for excellent retention and separation on reversed-phase HPLC columns (e.g., C18).[5][6]

Role as a Certified Reference Material

In this context, pure, synthesized dansyl-methylamine serves as the certified reference material (or analytical standard). Its role is to:

-

Confirm Peak Identity: The retention time of the dansyl-methylamine standard is used to confirm the identity of the peak corresponding to derivatized methylamine in the experimental sample.

-

Generate a Calibration Curve: By injecting known concentrations of the dansyl-methylamine standard, a calibration curve (fluorescence intensity vs. concentration) is constructed. This curve is then used to accurately calculate the concentration of methylamine in the unknown biological samples.

-

Method Validation: It is used to determine key analytical parameters such as the limit of detection (LOD), limit of quantification (LOQ), linearity, and recovery.

For advanced applications using mass spectrometry, isotopically labeled standards like dansyl-d6-methylamine can be used as internal standards to account for variations in sample preparation and instrument response.[8]

Detailed Experimental Protocol: Quantifying Methylamine from an Enzyme Assay

This protocol provides a step-by-step method for quantifying methylamine produced in a nitrogenase enzyme assay, adapted from established procedures.[5]

1. Reagent Preparation:

-

Derivatization Buffer: 0.2 M Sodium Bicarbonate buffer, pH 9.5.

-

Dansyl Chloride Solution: 10 mg/mL dansyl chloride in anhydrous acetonitrile. Prepare fresh and protect from light.

-

Quenching Solution: 2% Formic Acid or 5% Proline in water.[9]

-

Dansyl-Methylamine Standard Stock: 1 mM solution of pure dansyl-methylamine in acetonitrile.

2. Derivatization Procedure:

-

To 100 µL of the enzyme assay mixture (or a methylamine standard for the calibration curve), add 100 µL of the Derivatization Buffer.

-

Add 100 µL of the freshly prepared Dansyl Chloride Solution.

-

Vortex the mixture for 30 seconds.

-

Incubate in the dark at room temperature for 30-60 minutes.

-

Add 20 µL of Quenching Solution to consume the unreacted dansyl chloride. Vortex for 30 seconds.

-

Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

3. HPLC-Fluorescence Detection:

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Elution: Isocratic or gradient elution depending on sample complexity. For simple mixtures, an isocratic elution with a mixture like Water:Methanol:Acetonitrile (7:7:3) can be effective.[5]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Fluorescence Detector Settings: Excitation: ~340 nm, Emission: ~530 nm.[5]

4. Data Analysis:

-

Generate a standard curve by plotting the peak area of the dansyl-methylamine standard injections against their known concentrations.

-

Determine the peak area of the dansyl-methylamine derivative in the experimental samples.

-

Use the linear regression equation from the standard curve to calculate the concentration of methylamine in the original samples.

Potential Application: A Probe for Macromolecular Binding Sites

Beyond its role as an analytical standard, the inherent fluorescence properties of the dansyl group allow dansyl-methylamine to be conceptualized as a simple fluorescent probe for studying macromolecular interactions, particularly with proteins.

Probing Hydrophobic Environments

The principle relies on the solvatochromic nature of the dansyl fluorophore. In an aqueous buffer (a polar environment), dansyl-methylamine exhibits a certain level of fluorescence. If it binds to a hydrophobic pocket on a protein, it is shielded from the polar water molecules. This change in the microenvironment typically causes:

-

Fluorescence Enhancement: An increase in the fluorescence quantum yield (the molecule appears brighter).

-

Emission Blue Shift: A shift of the emission maximum to a shorter wavelength (e.g., from 540 nm towards 520 nm).

Studies using various dansylated amino acids have successfully employed this principle to characterize the specific drug-binding sites on proteins like human serum albumin.[10] The dansyl group itself provides a key anchoring interaction within these hydrophobic pockets.[10] Dansyl-methylamine, being one of the smallest dansylated molecules, can serve as a non-specific probe to identify the presence of accessible hydrophobic cavities on a protein surface.

Diagram: Dansyl-Methylamine as a Fluorescent Probe

This diagram illustrates the conceptual basis of using dansyl-methylamine to detect binding to a hydrophobic pocket on a protein.

Caption: Principle of fluorescence change upon dansyl-methylamine binding to a protein.

Conceptual Experiment: Screening for Protein Binding

A simple spectrofluorometric titration can be designed to test for binding:

-

Setup: Place a fixed concentration of the target protein (e.g., 1-5 µM) in a cuvette with an appropriate buffer.

-

Titration: Make successive additions of a concentrated stock of dansyl-methylamine (e.g., from 0 to 20 µM).

-

Measurement: After each addition, record the fluorescence emission spectrum (e.g., scanning from 450 nm to 600 nm with excitation at 340 nm).

-

Analysis: Observe changes in fluorescence intensity and the position of the emission maximum (λem). A saturable increase in intensity and/or a blue shift in λem would be indicative of a specific binding interaction.

This approach provides a rapid and straightforward method to screen for potential ligand-binding sites or to study conformational changes that expose or conceal hydrophobic regions on a protein.

Conclusion

Dansyl-methylamine is a multifaceted compound whose utility in basic research is centered on the powerful fluorescent properties of its dansyl moiety. Its primary and most established role is as an indispensable analytical standard for the sensitive and accurate quantification of methylamine via HPLC, enabling precise measurements in fields such as enzymology and microbiology. Furthermore, its inherent environmental sensitivity positions it as a potential minimalist fluorescent probe for the characterization of hydrophobic binding sites on proteins and other macromolecules. By understanding the fundamental principles of the dansylation reaction and fluorescence spectroscopy, researchers can effectively leverage dansyl-methylamine to advance their analytical and biophysical studies.

References

-

Wikipedia. Dansyl amide. Link

-

BenchChem. Technical Support Center: HPLC Analysis of Dansylated Amino Acids. Link

-

Patrascu, B., et al. (2020). Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. International Journal of Molecular Sciences, 21(10), 3559. Link

-

Corbin, J. L. (1984). A rapid, sensitive high-performance liquid chromatography analysis of ammonia and methylamine for nitrogenase assays. Applied and Environmental Microbiology, 47(5), 1027–1030. Link

-

LGC Standards. Dansyl-d6-methylamine. Link

-

LookChem. Cas 5282-87-1, Dansyl-MethylaMine. Link

-

Deibe, A. M. G., et al. (2021). Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. Chemistry Proceedings, 8(1), 76. Link

-

Ryan, A. J., et al. (2011). Structural basis of binding of fluorescent, site-specific dansylated amino acids to human serum albumin. Journal of Structural Biology, 174(1), 169-178. Link

-

Gimeno, E., et al. (2002). Quantitation by HPLC of amines as dansyl derivatives. Journal of Liquid Chromatography & Related Technologies, 25(19), 2939-2962. Link

- Minocha, R., et al. (2004). Simultaneous separation and quantitation of amino acids and polyamines of forest tree tissues and cell cultures within a single HPLC run of their dansyl derivatives.

-

Qin, K., et al. (2016). A dansyl-based fluorescent probe for the highly selective detection of cysteine based on a d-PeT switching mechanism. RSC Advances, 6(81), 77803-77807. Link

-

Gray, W. R. (1972). The Dansyl Method for Identifying N-Terminal Amino Acids. In Methods in Enzymology (Vol. 25, pp. 121-138). Academic Press. Link

-

González-Barreira, C., et al. (2021). Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. ResearchGate. Link

-

Wang, L., et al. (2021). A Dansyl Amide N‐Oxide Fluorogenic Probe Based on a Bioorthogonal Decaging Reaction. Chemistry – An Asian Journal, 16(23), 3866-3870. Link

-

Fang, X., et al. (2022). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. International Journal of Molecular Sciences, 23(2), 949. Link

-

Fang, X., et al. (2022). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. ResearchGate. Link

-

Science.gov. dansyl derived amino: Topics by Science.gov. Link

-

Vachál, P., et al. (2007). 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives. ResearchGate. Link

-

Shamsi, S. A., & Agbaria, R. A. (2021). Chiral Recognition of Dansyl Derivatives with an Amino Acid-Based Molecular Micelle. Molecules, 26(11), 3169. Link

-

Koltermann, A., et al. (1998). Real-time enzyme kinetics monitored by dual-color fluorescence cross-correlation spectroscopy. Proceedings of the National Academy of Sciences, 95(25), 14676-14681. Link

-

Küken, A., & Nikoloski, Z. (2013). New types of experimental data shape the use of enzyme kinetics for dynamic network modeling. FEBS Journal, 280(23), 5966-5982. Link

-

Medicosis Perfectionalis. (2022, December 19). Michaelis-Menten Equation & Enzyme Kinetics - Biochemistry Series [Video]. YouTube. Link

-

Al-Mubarak, A. I., et al. (2024). Educational activity of enzyme kinetics in an undergraduate biochemistry course. Biochemistry and Molecular Biology Education, 1-6. Link

-

Patrascu, B., et al. (2020). Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. ResearchGate. Link

-

Lee, Y.-P., et al. (2022). A chemical link between methylamine and methylene imine and implications for interstellar glycine formation. Nature Communications, 13(1), 2605. Link

Sources

- 1. Dansyl amide - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 4. A dansyl-based fluorescent probe for the highly selective detection of cysteine based on a d-PeT switching mechanism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. A rapid, sensitive high-performance liquid chromatography analysis of ammonia and methylamine for nitrogenase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A chemical link between methylamine and methylene imine and implications for interstellar glycine formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dansyl-d6-methylamine | TRC-D180202-25MG | LGC Standards [lgcstandards.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Structural basis of binding of fluorescent, site-specific dansylated amino acids to human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]

Dansyl-Methylamine: The Archetypal Fluorogenic Adduct for Amine Quantification

Technical Guide & Application Whitepaper

Executive Summary

Dansyl-methylamine (DNS-MA) represents the fundamental fluorescent adduct formed when Dansyl Chloride (DNS-Cl), a widely utilized sulfonyl chloride reagent, reacts with methylamine. While often colloquially conflated with the reagent itself, Dansyl-methylamine is the stable, fluorescent sulfonamide product that serves as the analytical signal in high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) assays.

This guide details the physicochemical principles of the Dansyl fluorophore, the specific synthesis of Dansyl-methylamine as a quantification standard, and the broader protocol for using Dansyl chemistry to probe amine distributions in biological and pharmaceutical samples.

Mechanistic Principles & Photophysics

The Dansyl Fluorophore: Intramolecular Charge Transfer (ICT)

The utility of Dansyl-methylamine as a probe relies on the Intramolecular Charge Transfer (ICT) mechanism inherent to the 5-(dimethylamino)naphthalene-1-sulfonyl scaffold.

-

Ground State: The dimethylamino group acts as an electron donor, while the sulfonyl group acts as an electron acceptor.

-

Excited State: Upon UV excitation (~340–360 nm), electron density shifts from the donor to the acceptor, creating a highly polar excited state.

-

Solvatochromism: The emission of Dansyl-methylamine is highly sensitive to solvent polarity.[1]

-

Non-polar solvents (e.g., Toluene): High quantum yield, Blue emission (~450 nm).

-

Polar protic solvents (e.g., Water): Lower quantum yield, Green/Yellow emission (~550 nm) due to solvent relaxation stabilizing the ICT state, reducing the energy gap.

-

Chemical Derivatization Mechanism

To detect methylamine (or any primary/secondary amine), the non-fluorescent (or weakly fluorescent) Dansyl Chloride reagent undergoes a nucleophilic substitution reaction.

Reaction Pathway:

-

Nucleophilic Attack: The lone pair of the amine nitrogen attacks the sulfur atom of the sulfonyl chloride.[2]

-

Elimination: Chloride is displaced as a leaving group.[2][3]

-

Deprotonation: Base (e.g., Carbonate) removes the proton from the intermediate to form the stable sulfonamide.

Figure 1: Reaction pathway for the formation of Dansyl-methylamine. The sulfonyl chloride electrophile reacts with the amine nucleophile to form the stable, fluorescent sulfonamide.

Experimental Protocols

Synthesis of Dansyl-Methylamine Standard

To accurately quantify amines, you must synthesize or purchase a pure Dansyl-methylamine standard to create a calibration curve.

Reagents:

-

Dansyl Chloride (10 mM in Acetone).

-

Methylamine Hydrochloride (10 mM in water).

-

Sodium Bicarbonate Buffer (0.1 M, pH 11.0).

Protocol:

-

Mix: Combine 100 µL of Methylamine solution with 100 µL of NaHCO₃ buffer in a light-protected microcentrifuge tube.

-

Derivatize: Add 200 µL of Dansyl Chloride solution. Vortex immediately for 30 seconds.

-

Incubate: Heat at 55°C for 20 minutes (or incubate at room temperature for 1 hour in the dark).

-

Note: Heat accelerates the reaction but risks degradation of labile analytes. For simple methylamine, 55°C is safe.

-

-

Quench: Add 50 µL of 100 mM Glycine or Proline to scavenge excess Dansyl Chloride. This prevents peak interference during HPLC.

-

Filter: Pass through a 0.22 µm PTFE filter before injection.

HPLC-FLD Separation Conditions

Dansyl-methylamine is hydrophobic and retains well on C18 columns.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile (ACN) |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Excitation | 340 nm |

| Emission | 525 nm (Optimized for aqueous/organic mix) |

| Retention Time | ~12-15 min (Dependent on gradient slope) |

Critical Application Notes & Troubleshooting

pH Dependence of Fluorescence

While the sulfonamide bond is stable, the fluorescence of Dansyl-methylamine is pH-dependent due to the protonation of the dimethylamino group (pKa ~4.0).

-

pH < 4: The dimethylamino group protonates, quenching the ICT and eliminating fluorescence.

-

pH > 5: The probe is fully fluorescent.

-

Implication: Ensure your HPLC mobile phase or detection buffer is maintained above pH 5.0 if attempting post-column detection, or rely on the organic solvent effect in the column to maintain signal.

Interference from Hydrolysis

Dansyl Chloride competes between reacting with the amine (forming Dansyl-methylamine) and reacting with water (forming Dansyl Sulfonic Acid).

-

Symptom: High background peak at early retention times (Dansyl-OH).

-

Solution: Use a high ratio of Dansyl-Cl to amine (5:1) to ensure complete derivatization, but always perform a "blank" injection to identify the Dansyl-OH peak.

Solvatochromic Shift Data

The emission maximum of Dansyl-methylamine shifts significantly based on the solvent environment.[1] This property is often used to probe hydrophobic binding sites in proteins (using Dansyl-methylamine as a non-covalent probe).

| Solvent | Dielectric Constant | Emission Max (nm) | Relative Intensity |

| Toluene | 2.4 | 460 (Blue) | 100% |

| Chloroform | 4.8 | 480 (Cyan) | 85% |

| Methanol | 33.0 | 520 (Green) | 40% |

| Water | 80.1 | 550 (Yellow) | 10% |

Workflow Diagram

Figure 2: Analytical workflow for the detection of amines using Dansyl derivatization.

References

-

Weber, G. (1952). Polarization of the fluorescence of macromolecules. 2. Fluorescent conjugates of ovalbumin and bovine serum albumin. Biochemical Journal, 51(2), 155–167. Link

-

Seiler, N. (1970). Use of the dansyl reaction in biochemical analysis.[4][5][6][7][8] Methods of Biochemical Analysis, 18, 259–337. Link

-

Haugland, R. P. (2010). The Handbook: A Guide to Fluorescent Probes and Labeling Technologies. Invitrogen/Thermo Fisher Scientific. Link

-

Li, L., et al. (2021). Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. MDPI Chem. Proc., 8, 76. Link

-

Giles, P. M. (2025).[7] Fluorescent labeling of amine functional groups utilizing dansyl chloride in Na2CO3 buffer. ResearchGate.[7][9] Link

Sources

- 1. Solvatochromic characteristics of dansyl molecular probes bearing alkyl diamine chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Dansyl amide - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Dansyl chloride | 605-65-2 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - KR [thermofisher.com]

- 9. researchgate.net [researchgate.net]

Technical Deep Dive: The Dansyl Group – Reactivity, Fluorogenic Mechanisms, and Bioanalytical Applications

Introduction: The "Environmental Sensor" of Chemical Biology

The dansyl group (5-(dimethylamino)naphthalene-1-sulfonyl) is more than a mere fluorescent tag; it is a molecular environmental sensor. First introduced by Gregorio Weber in the 1950s, its enduring relevance in drug development and proteomics stems from two unique physicochemical properties: exceptional chemical stability of its sulfonamide bond and pronounced solvatochromism .

Unlike rigid fluorophores (e.g., fluorescein), the dansyl group's emission is highly sensitive to the polarity of its immediate surroundings. This allows researchers to not only locate a drug or protein but to interrogate the nature of that location—distinguishing between a hydrophobic binding pocket and the solvent-exposed surface.

Chemical Reactivity & Mechanism

The Sulfonyl Chloride Electrophile

The primary reagent, Dansyl Chloride (DNS-Cl), functions as a hard electrophile. The sulfonyl sulfur atom is electron-deficient, primed for nucleophilic attack. However, the reactivity is governed by a strict hierarchy based on nucleophile strength and protonation state.

The Mechanism:

The reaction proceeds via a nucleophilic substitution at the sulfur atom (

-

Nucleophilic Attack: The unprotonated amine (

) attacks the sulfur center. -

Transition State: A pentacoordinate sulfur intermediate forms briefly.

-

Elimination: The chloride ion (

) is expelled, forming the stable sulfonamide bond.

Critical Constraint - The pH Paradox:

-

The Driver: Only the unprotonated free base form of the amine is nucleophilic. Since the

of a lysine -

The Antagonist: Hydrolysis. At pH > 10, hydroxide ions (

) compete aggressively with the amine, hydrolyzing DNS-Cl into Dansyl Acid (DNS-OH), which is non-reactive and fluorescently interfering.

Reaction Pathway Diagram

The following diagram illustrates the competitive kinetics between productive labeling and hydrolytic waste.

Figure 1: Competitive reaction pathways for Dansyl Chloride. Note the requirement for pH control to favor sulfonamide formation over hydrolysis.

Photophysics: The Mechanism of Solvatochromism

Understanding why the dansyl group shifts color is essential for interpreting binding data.

Internal Charge Transfer (ICT)

Upon excitation, the dimethylamino group (electron donor) transfers electron density to the sulfonyl group (electron acceptor). This creates a giant dipole moment in the excited state (

-

In Polar Solvents (Water): Solvent dipoles reorient to stabilize this highly polar excited state, lowering its energy. This results in a Red Shift (emission ~550 nm) and lower quantum yield due to increased non-radiative decay.

-

In Non-Polar Environments (Hydrophobic Pockets): Solvent stabilization is absent. The excited state retains higher energy, resulting in a Blue Shift (emission ~450-480 nm) and high quantum yield.

Quantitative Solvent Effects

| Solvent Environment | Dielectric Constant ( | Emission Max ( | Quantum Yield ( | Interpretation |

| Water | 80.1 | ~550 nm (Green/Yellow) | < 0.1 | Solvent exposed / Denatured |

| Methanol | 32.7 | ~520 nm | 0.2 - 0.3 | Partially exposed |

| Chloroform | 4.8 | ~480 nm (Blue) | > 0.4 | Buried / Hydrophobic Pocket |

| Protein Interior | 2 - 4 (Effective) | 450 - 470 nm | High | Specific Binding Event |

Optimized Protocol: Self-Validating Protein Labeling

This protocol is designed for drug development scientists requiring high reproducibility. It includes "Self-Validation" checkpoints to prevent wasted downstream analysis.

Reagents[1]

-

Buffer: 0.1 M Sodium Carbonate/Bicarbonate, pH 9.8 (Do NOT use Tris or Glycine; they contain amines that will react with DNS-Cl).

-

DNS-Cl Stock: 10 mg/mL in dry Acetone or Acetonitrile. Prepare fresh.

-

Quench Buffer: 1 M Hydroxylamine or Ethanolamine (pH adjusted to 9.0).

Step-by-Step Workflow

Step 1: Solubilization & pH Check

-

Dissolve protein in Carbonate Buffer.

-

Causality: High ionic strength helps maintain protein solubility during modification.

-

Validation Checkpoint 1: Measure pH. It must be > 9.0. If < 9.0, the amine nucleophilicity is insufficient.

Step 2: Reagent Addition

-

Add DNS-Cl stock dropwise while vortexing. Final organic solvent concentration should be < 10% to prevent protein precipitation.

-

Molar Ratio: Use 10-20x molar excess of DNS-Cl over protein amines.

Step 3: Incubation

-

Incubate at 4°C for 12-16 hours OR 37°C for 1 hour.

-

Causality: 4°C preserves protein structure; 37°C drives the reaction to completion faster but risks denaturation.

-

Validation Checkpoint 2: The solution should turn from clear to pale yellow. If it turns cloudy immediately, the protein has precipitated (reduce DNS-Cl or organic solvent).

Step 4: Quenching

-

Add Quench Buffer (10% of total volume). Incubate 15 mins.

-

Causality: This consumes unreacted DNS-Cl, preventing it from reacting with the column or analysis machinery.

Step 5: Cleanup

-

Perform dialysis or Size Exclusion Chromatography (SEC) to remove hydrolyzed Dansyl Acid and quenched reagent.

Protocol Workflow Diagram

Figure 2: Operational workflow for Dansyl labeling with integrated quality control checkpoints.

Advanced Applications in Drug Discovery

Binding Site Mapping (Sudlow Sites)

The dansyl group is historically significant in defining the drug binding sites of Human Serum Albumin (HSA).[1]

-

Site I (Warfarin Site): Probed by Dansyl-amide .

-

Site II (Benzodiazepine Site): Probed by Dansyl-sarcosine .[2]

-

Mechanism:[3][4] When a drug candidate displaces the dansyl probe, fluorescence intensity drops and the emission maximum red-shifts (moves to water), providing a direct readout of competitive binding.

N-Terminal Sequencing (Dansyl-Edman)

While largely superseded by mass spectrometry, the chemistry remains a gold standard for demonstrating sulfonamide stability.

-

Principle: The sulfonamide bond is stable to 6M HCl at 105°C (conditions that hydrolyze peptide bonds).

-

Utility: This extreme stability allows researchers to hydrolyze a labeled protein down to individual amino acids, leaving only the N-terminal residue labeled and detectable.

References

-

Weber, G. (1952).[5] Polarization of the fluorescence of macromolecules. 1. Theory and experimental method.[2][6][7][8][9][10][11] Biochemical Journal.

-

Gray, W. R. (1967). Dansyl chloride procedure.[3][4][5][6][10][11][12][13][14] Methods in Enzymology.

-

Sudlow, G., et al. (1975). The specificity of binding sites on human serum albumin.[2] Molecular Pharmacology.

-

Chung, C., & Curry, S. (2025). Structural basis of binding of fluorescent, site-specific dansylated amino acids to human serum albumin.[1] MDPI / ResearchGate.

-

BenchChem. (2025).[12][13] Optimizing the reaction conditions for Dansyl chloride labeling of proteins.

Sources

- 1. Structural basis of binding of fluorescent, site-specific dansylated amino acids to human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Binding sites of fluorescent probes on human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. Dansyl chloride - Wikipedia [en.wikipedia.org]

- 6. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]

- 7. drughunter.com [drughunter.com]

- 8. researchgate.net [researchgate.net]

- 9. irl.umsl.edu [irl.umsl.edu]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solvatochromic Properties of Dansyl-Methylamine

This guide provides a comprehensive technical overview of the solvatochromic properties of dansyl-methylamine, a fluorescent probe of significant interest to researchers, scientists, and professionals in drug development. We will delve into the core principles of solvatochromism, the synthesis and characterization of dansyl-methylamine, and detailed protocols for quantifying its environmentally sensitive fluorescence. This document is designed to be a practical resource, offering not just procedural steps, but also the scientific rationale behind them, ensuring a thorough understanding of the subject.

Introduction: The Phenomenon of Solvatochromism and the Utility of Dansyl Probes

Solvatochromism is the phenomenon where the color of a chemical substance changes with the polarity of the solvent in which it is dissolved.[1] This change is a direct consequence of the differential solvation of the ground and excited states of the chromophoric molecule.[1] For fluorescent molecules, or fluorophores, this effect manifests as a shift in the absorption and/or emission spectra. Dansyl derivatives, including dansyl-methylamine, are particularly noteworthy for their pronounced positive solvatochromism, where the emission maximum shifts to a longer wavelength (a bathochromic or red shift) as the solvent polarity increases.[2][3]

The underlying mechanism for this behavior in dansyl compounds is an intramolecular charge transfer (ICT) from the electron-donating dimethylamino group to the electron-accepting sulfonyl group upon photoexcitation.[4] This ICT results in an excited state that is more polar than the ground state. In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a reduction in the energy gap for fluorescence emission and thus a red shift in the emission spectrum.[2] This sensitivity to the local environment makes dansyl-methylamine an invaluable tool for probing the polarity of microenvironments, such as the active sites of enzymes or the interior of lipid bilayers.[5]

Synthesis and Characterization of Dansyl-Methylamine

The synthesis of N-dansyl-methylamine is a straightforward nucleophilic substitution reaction between dansyl chloride and methylamine. Dansyl chloride is a non-fluorescent molecule that becomes highly fluorescent upon reaction with a primary or secondary amine, making the progress of the reaction easy to monitor.[6]

Experimental Protocol: Synthesis of N-Dansyl-Methylamine

Materials:

-

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride)

-

Methylamine solution (e.g., 40% in water or 2.0 M in THF)

-

Sodium bicarbonate (NaHCO₃)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve dansyl chloride (1 mmol) in acetonitrile (20 mL).

-

Addition of Base: Add sodium bicarbonate (2 mmol) to the solution to act as a base to neutralize the HCl formed during the reaction.

-

Addition of Methylamine: While stirring at room temperature, slowly add methylamine solution (1.2 mmol) to the dansyl chloride solution. The reaction is typically rapid and can be monitored by thin-layer chromatography (TLC).

-

Reaction Monitoring: Monitor the reaction progress by TLC using a mixture of hexane and ethyl acetate as the eluent. The disappearance of the dansyl chloride spot and the appearance of a new, fluorescent spot indicates the formation of the product.

-

Work-up: Once the reaction is complete (typically within 1-2 hours), remove the acetonitrile under reduced pressure. To the residue, add dichloromethane (50 mL) and deionized water (50 mL).

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with two additional portions of dichloromethane (25 mL each).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude N-dansyl-methylamine by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

-

Characterization: Confirm the identity and purity of the product using techniques such as NMR (¹H and ¹³C), mass spectrometry, and FT-IR spectroscopy.[7]

Diagram: Synthesis of N-Dansyl-Methylamine

Caption: Reaction scheme for the synthesis of N-Dansyl-Methylamine.

The Theoretical Framework of Solvatochromism

The solvatochromic shifts observed for dansyl-methylamine can be quantitatively analyzed using theoretical models that relate the spectral shifts to the bulk solvent properties. The most common of these is the Lippert-Mataga equation.

The Lippert-Mataga Equation

The Lippert-Mataga equation describes the relationship between the Stokes shift (the difference in wavenumber between the absorption and emission maxima) and the orientation polarizability of the solvent, which is a function of the solvent's dielectric constant (ε) and refractive index (n).[8][9] The equation is given as:

νabs - νem = (2/hc) * [ (ε - 1)/(2ε + 1) - (n² - 1)/(2n² + 1) ] * (μe - μg)² / a³ + constant

where:

-

νabs and νem are the wavenumbers of the absorption and emission maxima, respectively.

-

h is Planck's constant.

-

c is the speed of light.

-

a is the radius of the solvent cavity in which the fluorophore resides (the Onsager cavity radius).

-

μe and μg are the dipole moments of the excited and ground states, respectively.

A plot of the Stokes shift (in cm⁻¹) versus the solvent polarity function, f(ε, n) = [ (ε - 1)/(2ε + 1) - (n² - 1)/(2n² + 1) ], known as a Lippert-Mataga plot, should be linear. The slope of this plot can be used to estimate the change in dipole moment (Δμ = μe - μg) upon excitation, providing valuable insight into the electronic redistribution within the molecule.[8] A positive slope indicates that the excited state is more polar than the ground state.[7]

Diagram: The Principle of Solvatochromism

Caption: Energy level diagram illustrating the effect of solvent polarity on fluorescence emission.

Quantifying the Solvatochromic Properties of Dansyl-Methylamine

A systematic study of the absorption and fluorescence spectra of dansyl-methylamine in a range of solvents with varying polarities is essential to fully characterize its solvatochromic behavior.

Data Presentation: Solvatochromic Data for a Dansyl Derivative

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm⁻¹) |

| Cyclohexane | 2.02 | 1.427 | 340 | 480 | 7292 |

| Dioxane | 2.21 | 1.422 | 342 | 495 | 7689 |

| Ethyl Acetate | 6.02 | 1.372 | 345 | 505 | 7891 |

| Dichloromethane | 8.93 | 1.424 | 348 | 515 | 8084 |

| Acetone | 20.7 | 1.359 | 350 | 525 | 8272 |

| Acetonitrile | 37.5 | 1.344 | 352 | 535 | 8453 |

| Methanol | 32.7 | 1.329 | 355 | 545 | 8626 |

| Water | 80.1 | 1.333 | 360 | 580 | 9548 |

Note: This data is illustrative and based on typical values for dansyl derivatives. Actual values for dansyl-methylamine may vary.

Experimental Protocol: Measurement of Solvatochromic Shifts

Materials:

-

N-Dansyl-methylamine

-

A range of spectroscopic grade solvents of varying polarity (e.g., cyclohexane, dioxane, ethyl acetate, dichloromethane, acetone, acetonitrile, methanol, water)

-

Volumetric flasks

-

Micropipettes

-

Quartz cuvettes

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of N-dansyl-methylamine in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mM.

-

Working Solution Preparation: For each solvent to be tested, prepare a dilute working solution (e.g., 1-10 µM) from the stock solution. Ensure that the final concentration of the stock solution solvent is negligible (e.g., less than 0.1% v/v) to avoid influencing the polarity of the test solvent.

-

Absorption Spectra Acquisition: For each working solution, record the absorption spectrum using a UV-Vis spectrophotometer. Use the pure solvent as a blank. Determine the wavelength of maximum absorption (λabs).

-

Fluorescence Spectra Acquisition: Using a fluorometer, record the fluorescence emission spectrum for each working solution. The excitation wavelength should be set at or near the λabs determined in the previous step. Determine the wavelength of maximum emission (λem).

-

Data Analysis:

-

Calculate the Stokes shift in wavenumbers (cm⁻¹) for each solvent using the formula: Stokes Shift = (1/λabs - 1/λem) * 10⁷.

-

For each solvent, calculate the solvent polarity function, f(ε, n).

-

Construct a Lippert-Mataga plot by plotting the Stokes shift versus the solvent polarity function.

-

Perform a linear regression on the data to determine the slope of the plot.

-

Use the slope to estimate the change in dipole moment upon excitation (Δμ).

-

Diagram: Experimental Workflow for Solvatochromism Analysis

Caption: Step-by-step workflow for the experimental determination of solvatochromic properties.

Applications in Drug Development and Research

The sensitivity of dansyl-methylamine's fluorescence to the local environment makes it a powerful tool in various scientific disciplines, particularly in drug development and biochemical research.

-

Probing Protein Binding Sites: By attaching dansyl-methylamine to a ligand, its fluorescence can be used to report on the polarity of the protein's binding pocket upon ligand binding. A blue shift and an increase in fluorescence intensity are indicative of the ligand entering a non-polar, hydrophobic environment.

-

Membrane Fluidity and Polarity: Dansyl probes can be incorporated into lipid membranes to study their fluidity and the polarity of different regions within the bilayer.

-

High-Throughput Screening: The environmentally sensitive fluorescence of dansyl derivatives can be exploited in high-throughput screening assays to identify compounds that bind to a target protein and alter the polarity of its local environment.

-

Sensing and Imaging: The solvatochromic properties of dansyl probes are utilized in the development of fluorescent sensors for detecting ions, small molecules, and changes in cellular environments.

Conclusion

Dansyl-methylamine is a versatile and highly sensitive fluorescent probe whose solvatochromic properties provide valuable insights into the polarity of its microenvironment. A thorough understanding of its synthesis, spectroscopic behavior, and the theoretical principles governing its solvatochromism is crucial for its effective application in research and drug development. The experimental protocols and theoretical framework presented in this guide offer a solid foundation for researchers to confidently utilize dansyl-methylamine and other dansyl-based probes in their scientific investigations.

References

-

Baruah, M., et al. (2006). Solvent and pH Dependent Fluorescent Properties of a Dimethylaminostyryl Borondipyrromethene Dye in Solution. The Journal of Physical Chemistry A, 110(18), 5998-6009. [Link]

-

Capitan-Vallvey, L. F., et al. (2021). Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. Chemistry Proceedings, 8(1), 76. [Link]

-

Lippert, E. (1955). Dipolmoment und Elektronenstruktur von angeregten Molekülen. Zeitschrift für Naturforschung A, 10(7), 541-545. [Link]

-

Mataga, N., Kaifu, Y., & Koizumi, M. (1956). The Solvent Effect on Fluorescence Spectrum. Change of Solute-Solvent Interaction during the Lifetime of Excited Solute Molecule. Bulletin of the Chemical Society of Japan, 29(4), 465-470. [Link]

-

Mishra, A., et al. (2014). Photoinduced intramolecular charge transfer in trans-2-[4′-(N,N- dimethylamino)styryl]imidazo[4,5-b]pyridine: Effect of introducing C=C double bond. Photochemical & Photobiological Sciences, 13(6), 889-899. [Link]

-

Pal, H., et al. (2003). Photophysical Properties of Coumarin-152 and Coumarin-481 Dyes: Unusual Behavior in Nonpolar and in Higher Polarity Solvents. The Journal of Physical Chemistry A, 107(24), 4808-4816. [Link]

-

Pop, F., et al. (2020). Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. International Journal of Molecular Sciences, 21(10), 3559. [Link]

- Rauf, M. A., & Hisaindee, S. (2013). Solvatochromism-A review.

- Roy, A., & Panda, A. K. (2015). Solvatochromic absorption and fluorescence of 4-(N, N-dimethylamino)-4′-nitrostilbene in neat and mixed solvents. Journal of Luminescence, 161, 322-330.

-

Russew, R., et al. (2023). Synthesis and single crystal structure of N-Dansyl-o-n-pentoxy aniline. Bulgarian Chemical Communications, 55(1), 103-109. [Link]

- Valeur, B. (2012).

-

Vequi-Suplicy, C. C., Coutinho, K., & Lamy, M. T. (2015). New insights on the fluorescent emission spectra of Prodan and Laurdan. Journal of Fluorescence, 25(3), 635-644. [Link]

- Wagner, B. D. (2009). The use of solvatochromic probes to study solvation in room temperature ionic liquids. Physical Chemistry Chemical Physics, 11(34), 7521-7533.

- Zakerhamidi, M. S., & Shahab, S. (2011). Solvatochromism and preferential solvation of 4-[(E)-2-(4-nitrophenyl) ethenyl] phenol in binary solvent mixtures. Journal of Molecular Liquids, 163(3), 118-124.

-

Zhao, X. X., et al. (2019). A unique dansyl-based chromogenic chemosensor for rapid and ultrasensitive hydrazine detection. RSC advances, 9(25), 14311-14316. [Link]

-

Reichardt, C. (2003). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews, 94(8), 2319-2358. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. lirias.kuleuven.be [lirias.kuleuven.be]

- 3. Solvatochromic characteristics of dansyl molecular probes bearing alkyl diamine chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes [mdpi.com]

- 6. Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Simulating the Fluorescence of the Locally Excited state of DMABN in Solvents of Different Polarity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

commercial sources and purity of dansyl-methylamine

Title: Technical Monograph: Commercial Verification and Purity Analysis of Dansyl-Methylamine (DNS-MA)

Executive Summary

Dansyl-methylamine (DNS-MA), chemically N-methyl-5-(dimethylamino)naphthalene-1-sulfonamide, serves as a critical fluorescent reference standard in chromatography and a solvatochromic probe in protein hydrodynamics.[1] While ostensibly a simple derivative of dansyl chloride, its commercial reliability is frequently compromised by the hydrolysis of its precursor, leading to contamination with dansyl sulfonic acid (DNS-OH). This guide provides a self-validating framework for researchers to audit commercial sources, verify purity via high-performance liquid chromatography (HPLC), and exploit its photophysical properties for identity confirmation.[1]

Part 1: Chemical Identity & Photophysical Validation

Before relying on a Certificate of Analysis (CoA), researchers must verify the compound's identity using its intrinsic photophysics. DNS-MA exhibits solvatochromism , meaning its emission maximum shifts based on the polarity of the solvent. This property acts as a rapid, non-destructive "first pass" validation.

Chemical Profile:

-

IUPAC Name: 5-(Dimethylamino)-N-methylnaphthalene-1-sulfonamide[1][2][3][4][5]

-

CAS Number: 10458-51-2 (Free base) / 5282-87-1 (HCl salt context)[1]

The "Blue Shift" Identity Check: Dissolve a small aliquot of the commercial solid in two separate vials:

Observation: Under UV light (365 nm), Vial A will fluoresce green/yellow (~520–540 nm).[1] Vial B will fluoresce intense blue (~460–480 nm).[1] If Vial B remains green or is weakly fluorescent, the sample is likely contaminated with Dansyl Acid (DNS-OH), which is insoluble in non-polar solvents and does not exhibit the same blue shift.

Part 2: Synthesis Logic & Impurity Profile

Understanding the synthesis of DNS-MA is the key to predicting its impurity profile. Commercial synthesis typically involves the nucleophilic attack of methylamine on dansyl chloride (DNS-Cl).[1]

The Critical Failure Mode: DNS-Cl is highly unstable in the presence of moisture. If the reaction environment is not strictly anhydrous, water competes with methylamine. This results in Dansyl Sulfonic Acid (DNS-OH) , the primary impurity found in commercial batches.[1]

-

DNS-MA (Target): Soluble in organics, highly fluorescent in non-polar solvents.[1]

-

DNS-OH (Impurity): Highly water-soluble, massive fluorescence interference in aqueous buffers, alters quantum yield calculations.[1]

Figure 1: Synthetic pathways showing the competition between product formation (Green) and the hydrolysis failure mode (Red) responsible for common commercial impurities.[1]

Part 3: Commercial Sources & Grading

Commercial availability is bifurcated into "Reagent Grade" and "Analytical Standards."

| Feature | Analytical Standard | Reagent/Technical Grade |

| Typical Purity | >98% (HPLC) | 90% – 95% |

| Major Contaminant | None (Trace DNS-OH removed) | Dansyl Acid (DNS-OH), Dansyl Amide |

| Primary Use | Quantitation, Quantum Yield Ref.[1] | Synthesis intermediate, Qualitative marking |

| Key Suppliers | Sigma-Aldrich (Merck), TCI, Santa Cruz | Bulk chemical aggregators |

| Cost Factor | High ($200+/g) | Low ( |